N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Overview
Description
Scientific Research Applications
Antitumor Activity
Benzofuran derivatives, including N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide , exhibit potent antitumor properties. Researchers have investigated their effects on cancer cell lines, revealing promising results. These compounds may interfere with tumor growth, metastasis, or angiogenesis, making them potential candidates for cancer therapy .
Antibacterial Properties
Benzofuran compounds often possess antibacterial activity. By targeting bacterial enzymes or cell membranes, they inhibit bacterial growthN-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide could be explored as a novel antibacterial agent, contributing to the fight against drug-resistant bacteria .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Some benzofuran derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. Investigating the anti-inflammatory potential of this compound could lead to novel therapeutic strategies .
Neuroprotective Applications
Given the prevalence of neurodegenerative disorders, compounds with neuroprotective effects are highly sought after. Benzofuran derivatives, including N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide , may offer neuroprotection by reducing oxidative stress, inflammation, or protein aggregation .
Antiviral Activity
Certain benzofuran derivatives demonstrate antiviral effects. While more research is needed, exploring the potential of N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide against viral infections (such as hepatitis C virus) could yield valuable insights .
Drug Scaffold Development
Benzofuran compounds serve as valuable scaffolds for drug design. Researchers modify their structures to create novel analogs with improved pharmacological propertiesN-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide could be a starting point for developing new drugs targeting various diseases .
Mechanism of Action
Target of Action
Compounds containing benzofuran rings have been found to exhibit various biological activities . Therefore, it is plausible that this compound may interact with multiple targets, depending on its specific structure and functional groups.
Mode of Action
Benzofuran-containing compounds are known to interact with their targets through various mechanisms, including free radical reactions . For instance, N-bromosuccinimide (NBS) can initiate a free radical reaction, leading to the formation of succinimide and a benzylic radical . This radical can then react with NBS to form a brominated compound .
Biochemical Pathways
Benzofuran-containing compounds are known to be involved in various biochemical processes . For instance, they can participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound might interact with biochemical pathways involving resonance-stabilized intermediates.
Result of Action
Benzofuran-containing compounds have been found to exhibit various biological activities , suggesting that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13-8-14(2)19-16(12-22-17(19)9-13)10-18(21)20-11-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYJCMUKAMEUOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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